molecular formula C12H21NO6S2 B12633861 (2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid CAS No. 921198-16-5

(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid

Cat. No.: B12633861
CAS No.: 921198-16-5
M. Wt: 339.4 g/mol
InChI Key: DDZHURWTWJMGBU-HHJOSHSASA-N
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Description

(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid is a compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the dithiolane ring: This step involves the reaction of a suitable dithiol with a pentanoic acid derivative under controlled conditions.

    Amination: Introduction of the amino group is achieved through amination reactions, often using ammonia or amine derivatives.

    Coupling: The final step involves coupling the dithiolane-containing intermediate with the aminobutanedioic acid under specific conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the dithiolane ring.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structure.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid involves its interaction with specific molecular targets. The dithiolane ring can interact with thiol groups in proteins, potentially affecting enzyme activity and signaling pathways. The amino acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-aminobutanedioic acid: Lacks the dithiolane ring, making it less versatile in certain applications.

    5-[(3R)-dithiolan-3-yl]pentanoic acid: Lacks the amino acid moiety, limiting its biological interactions.

Uniqueness

The combination of the amino acid and dithiolane ring in (2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid provides a unique set of properties, making it more versatile and effective in various applications compared to its individual components.

Properties

CAS No.

921198-16-5

Molecular Formula

C12H21NO6S2

Molecular Weight

339.4 g/mol

IUPAC Name

(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid

InChI

InChI=1S/C8H14O2S2.C4H7NO4/c9-8(10)4-2-1-3-7-5-6-11-12-7;5-2(4(8)9)1-3(6)7/h7H,1-6H2,(H,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t7-;2-/m10/s1

InChI Key

DDZHURWTWJMGBU-HHJOSHSASA-N

Isomeric SMILES

C1CSS[C@@H]1CCCCC(=O)O.C([C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

C1CSSC1CCCCC(=O)O.C(C(C(=O)O)N)C(=O)O

Origin of Product

United States

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